Benzylpenicillin benzathine, commonly referred to as benzathine penicillin G, is a semi-synthetic antibiotic derived from natural penicillin. This compound is notable for its long-acting properties, making it particularly useful in treating various bacterial infections. It is primarily administered via intramuscular injection and is recognized for its effectiveness against conditions such as strep throat, syphilis, and rheumatic fever. The combination of benzylpenicillin and benzathine stabilizes the antibiotic, allowing for prolonged release into the bloodstream.
Benzylpenicillin benzathine is produced through the biosynthetic modification of penicillin G, which originates from the mold Penicillium chrysogenum. The synthesis involves the addition of benzathine, a stabilizing agent that enhances the pharmacokinetic profile of the antibiotic by slowing its release.
Benzylpenicillin benzathine belongs to the class of antibiotics known as beta-lactams, specifically under the subgroup of penicillins. It is utilized in clinical settings for its antibacterial properties and is included in the World Health Organization's List of Essential Medicines due to its critical role in treating bacterial infections.
The synthesis of benzylpenicillin benzathine typically involves several key steps:
Technical details regarding the synthesis can vary based on specific methodologies employed, including solvent systems and reaction conditions that optimize yield and minimize environmental impact .
The molecular structure of benzylpenicillin benzathine can be described as follows:
The structure consists of a thiazolidine ring fused to a beta-lactam ring, characteristic of all penicillins. The benzathine moiety contributes to the stability and slow release of the active ingredient.
The compound exhibits a complex three-dimensional conformation that plays a crucial role in its interaction with bacterial enzymes, particularly transpeptidases involved in cell wall synthesis.
Benzylpenicillin benzathine participates in various chemical reactions:
These reactions are significant for understanding both the therapeutic efficacy and resistance mechanisms associated with benzylpenicillin benzathine .
Benzylpenicillin benzathine exerts its antibacterial effect primarily through inhibition of bacterial cell wall synthesis. The mechanism involves:
Relevant data regarding solubility and stability are crucial for formulation development, especially in injectable preparations .
Benzylpenicillin benzathine has several important applications:
The therapeutic utility of early penicillin formulations was limited by their rapid renal clearance and susceptibility to enzymatic degradation. Benzylpenicillin (penicillin G), discovered in 1928, required frequent intramuscular injections (every 3–6 hours) to maintain effective serum concentrations due to its short half-life (0.5–1 hour) [9]. This challenge spurred research into delayed-release salts, culminating in the development of benzathine benzylpenicillin in 1950. The benzathine salt (N,N'-dibenzylethylenediamine dihydrate) reduced solubility from ~250 mg/mL (penicillin G potassium) to <0.2 mg/mL, extending therapeutic concentrations to 14–21 days post-intramuscular injection [1] [4].
Stabilization advancements included:
Table 1: Comparative Properties of Penicillin Formulations [1] [4] [9]
Formulation | Solubility in Water | Time Above MIC⁺ | Key Stabilizers |
---|---|---|---|
Penicillin G potassium | 250 mg/mL | 3–6 hours | None |
Penicillin G procaine | 4 mg/mL | 24–48 hours | Lecithin, carboxymethylcellulose |
Benzathine benzylpenicillin | 0.16 mg/mL | 14–21 days | Citrate buffers, polyols, methylparaben |
⁺ MIC: Minimum Inhibitory Concentration for Streptococcus pyogenes (0.01–0.03 μg/mL)
The foundational patent (US 2,627,491; 1953) detailed the stoichiometric reaction between penicillin G and N,N'-dibenzylethylenediamine in anhydrous solvents (e.g., acetone or ethanol), producing crystalline benzathine benzylpenicillin tetrahydrate [1]. Critical process parameters included:
Later patents enhanced stability:
Table 2: Major Patents in Benzathine Penicillin Development [2] [5] [10]
Patent/Publication | Year | Key Innovation | Impact on Stability |
---|---|---|---|
US 2,627,491 | 1953 | Synthesis of penicillin G benzathine salt | Enabled prolonged antibiotic release |
US 3,351,527 | 1967 | Lecithin/carboxymethylcellulose suspending system | Prevented crystal growth during sterilization |
WO 2005/110,372 | 2005 | Polyol-based stabilization (e.g., sorbitol) | Reduced hydrolysis during room-temperature storage |
WO 2016/135,075 | 2016 | Aseptic crystallization process | Avoided thermal degradation from autoclaving |
N,N’-Dibenzylethylenediamine (DBED) is a diamine chelator that forms a 1:2 molar complex with penicillin G. Its molecular structure features:
The prolonged action mechanism involves:
Table 3: Influence of DBED on Benzylpenicillin Pharmacokinetics [1] [6] [8]
Parameter | Penicillin G Potassium | Benzathine Benzylpenicillin | Mechanistic Basis |
---|---|---|---|
Solubility | 250 mg/mL | 0.16 mg/mL | Hydrophobic DBED moiety |
Peak Serum Time | 0.5 hours | 24 hours | Slow crystal dissolution |
Elimination Half-life | 0.5 hours | 14 days | Sustained release from depot |
Renal Clearance | 560 mL/min | <10 mL/min | DBED-mediated protein binding (45–68%) |
DBED’s selectivity for penicillin G over other β-lactams (e.g., ampicillin) stems from optimal spatial alignment between its amine groups and penicillin’s carboxylate, as confirmed by X-ray crystallography [8]. Modern formulations further exploit this by co-precipitating DBED-penicillin with viscosity enhancers (e.g., povidone) to delay tissue dispersion [2] [5].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: